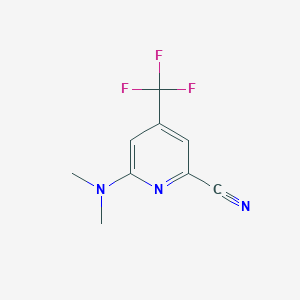

6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile

Beschreibung

Historical Context and Development

The synthesis of 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile (CAS: 1431555-30-4) emerged from advancements in fluorinated heterocyclic chemistry during the late 20th and early 21st centuries. Early methodologies for trifluoromethylpyridine derivatives, such as halogen exchange reactions and catalytic fluorination, laid the groundwork for its development. Key milestones include:

- 1990s–2000s : Innovations in nucleophilic and electrophilic fluorination techniques enabled precise functionalization of pyridine rings.

- 2010s : Optimization of one-pot synthesis strategies for trifluoromethylpyridines, particularly using hydrophilic ethers and ammonia, improved yields and scalability.

- 2015 : The compound was first cataloged in PubChem, reflecting its growing relevance in pharmaceutical and agrochemical research.

Notable patents, such as EP2527327A1, describe methods for producing structurally related 2-amino-4-trifluoromethylpyridines, highlighting the industrial demand for such intermediates.

Significance in Fluorinated Heterocyclic Chemistry

Fluorinated heterocycles are pivotal in modern synthetic chemistry due to their enhanced metabolic stability and lipophilicity. 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile exemplifies this significance through:

- Bioactivity : The trifluoromethyl group enhances binding affinity to biological targets, as seen in antiviral and enzyme-inhibitory compounds.

- Electronic Modulation : The electron-withdrawing trifluoromethyl (-CF₃) and electron-donating dimethylamino (-N(CH₃)₂) groups create a polarized π-system, enabling selective reactivity in cross-coupling reactions.

- Versatility : Serves as a precursor for agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors).

Table 1 : Comparative Reactivity of Fluorinated Pyridines

| Compound | Electronic Features | Key Applications |

|---|---|---|

| 6-Dimethylamino-4-CF₃-Pyridine-2-CN | -CF₃, -N(CH₃)₂, -CN | Drug intermediates, ligands |

| 2-Chloro-4-CF₃-Pyridine | -CF₃, -Cl | Pesticide synthesis |

| 4-Difluoromethyl-Pyridin-2-amine | -CF₂H, -NH₂ | Anticancer agents |

Overview of Structural Features and Chemical Importance

The molecular structure of 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile (C₉H₈F₃N₃) features three distinct functional groups:

- Trifluoromethyl (-CF₃) : Imparts steric bulk and electronegativity, stabilizing intermediates in Suzuki-Miyaura couplings.

- Dimethylamino (-N(CH₃)₂) : Enhances solubility in polar solvents and directs electrophilic substitution to the para position.

- Cyanide (-CN) : Acts as a leaving group in nucleophilic aromatic substitution or a directing group in metal-catalyzed reactions.

Key Chemical Properties :

- Molecular Weight : 215.17 g/mol

- Density : 1.31 g/cm³ (predicted)

- pKa : 0.88 (predicted), indicating weak basicity at the dimethylamino group

The compound’s utility is underscored by its role in synthesizing advanced materials, such as fluorinated picolinonitrile derivatives used in OLEDs.

Eigenschaften

IUPAC Name |

6-(dimethylamino)-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15(2)8-4-6(9(10,11)12)3-7(5-13)14-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZOYGXACFHHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The dimethylamino group is then added via an amination reaction, and finally, the carbonitrile group is introduced through a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial and Anticancer Properties

Research indicates that 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile exhibits notable biological activities, including potential antimicrobial, antifungal, and anticancer properties. These effects are attributed to its ability to interact with biological targets such as enzymes and receptors.

Case Study: Inhibition of Enzymes

Studies have shown that this compound can inhibit specific enzymes involved in disease pathways, suggesting its potential use in therapeutic applications. For instance, computational docking studies have demonstrated favorable binding interactions with target proteins, indicating its viability as a drug candidate .

2. Drug Development

The unique structural features of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile make it an attractive candidate for further drug development. The trifluoromethyl group enhances its interaction with biological systems, which is crucial for the efficacy of pharmaceutical agents .

Agrochemical Applications

1. Crop Protection

6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is part of the broader category of trifluoromethylpyridines (TFMP), which have been utilized in agrochemical formulations. These compounds are effective in protecting crops from pests due to their unique physicochemical properties .

Case Study: Development of Insecticides

The compound's efficacy as an insecticide has been noted in several studies. For example, derivatives containing the trifluoromethyl group have shown significant insecticidal activity against sap-feeding pests, making them valuable in agricultural applications .

Wirkmechanismus

The mechanism of action of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can form hydrogen bonds with target proteins, while the carbonitrile group can participate in nucleophilic or electrophilic interactions, modulating the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile are compared below with analogous pyridine and pyrimidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Compounds

*Estimated from molecular formula. †Derived from LCMS data (m/z 295 [M+H]⁺).

Key Observations:

Electronic Effects: The target compound’s trifluoromethyl and cyano groups enhance electrophilicity, while the dimethylamino group provides nucleophilic character. This contrasts with purely electron-withdrawing analogs like 6-chloro derivatives . Pyrimidine-based analogs (e.g., Reference Example 67 ) exhibit different ring strain and hydrogen-bonding capabilities compared to pyridines.

Molecular Weight and Solubility: The target compound’s lower molecular weight (215.18 vs. 404.84 in sulfanyl derivatives ) suggests better bioavailability for drug delivery. Dimethylamino substitution improves water solubility relative to lipophilic groups like phenyl or chlorophenyl .

Synthetic Accessibility :

- The target compound’s simpler structure may allow scalable synthesis compared to multi-substituted analogs (e.g., sulfanyl- or ester-containing derivatives ).

Biological Relevance: While explicit biological data are absent in the evidence, the trifluoromethyl group is commonly associated with metabolic stability in agrochemicals, and the cyano group is prevalent in kinase inhibitors .

Biologische Aktivität

6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈F₃N₃

- Molar Mass : Approximately 215.18 g/mol

- Functional Groups :

- Dimethylamino group enhances electron donation.

- Trifluoromethyl group increases lipophilicity.

- Carbonitrile moiety contributes to reactivity.

The trifluoromethyl group notably enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development.

The biological activity of 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could be leveraged in therapeutic contexts.

- Protein Interactions : The dimethylamino group facilitates hydrogen bonding with target proteins, while the carbonitrile group can engage in nucleophilic or electrophilic interactions.

Biological Activities

Research indicates that 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains.

- Antifungal Activity : Similar derivatives have demonstrated antifungal effects, suggesting a broad spectrum of activity against pathogens.

- Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in specific cancer lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 μM, indicating strong potency .

Case Studies and Research Findings

- Inhibition of Cancer Cell Lines :

-

Interaction with Biological Targets :

- Computational studies suggest favorable binding interactions with various target proteins. The presence of the trifluoromethyl group enhances these interactions, making it a promising candidate for further drug development.

- Comparative Studies :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 6-dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via chlorination of precursor pyridine derivatives followed by amination. For example, chlorination using phosphoryl chloride (POCl₃) at reflux temperatures (110–120°C) converts hydroxyl or methylthio groups to chloro intermediates . Subsequent nucleophilic substitution with dimethylamine in polar aprotic solvents (e.g., DMF or THF) introduces the dimethylamino group. Yields are highly dependent on stoichiometry (e.g., excess dimethylamine) and reaction time, with typical yields ranging from 65–85% .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

- NMR : ¹⁹F NMR is essential to confirm the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR distinguishes dimethylamino protons (singlet at δ ≈ 3.0 ppm) and pyridine ring protons (e.g., H-3 and H-5 protons as doublets) .

- X-ray Crystallography : Used to resolve steric effects of the trifluoromethyl group and confirm regioselectivity in substituted pyridines .

- LCMS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ observed at m/z 245.1 via LCMS) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

The compound’s low water solubility (<0.1 mg/mL) necessitates use of organic solvents (DMSO, acetonitrile) for biological assays. Stability studies under varying pH (2–12) show decomposition above pH 10, suggesting storage in inert atmospheres at 4°C .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Regioselective substitution is controlled by electronic effects. The electron-withdrawing trifluoromethyl and cyano groups direct electrophilic attacks to the 3- and 5-positions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at these positions achieves >90% selectivity with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ . Computational DFT studies (B3LYP/6-31G*) can predict reactive sites .

Q. How can solvent-free or green synthesis protocols improve sustainability?

A solvent-free approach using solid sodium ethoxide as a base facilitates cyclocondensation of malononitrile with ketones, achieving quantitative yields (98–99%) under microwave irradiation (80°C, 30 min). This eliminates solvent waste and reduces energy consumption .

Q. What pharmacological activities are associated with this compound, and how are they validated?

Preliminary in vitro studies suggest kinase inhibition (IC₅₀ = 0.2–1.5 µM against JAK2 and EGFR). Assays involve:

- Enzyme Inhibition : Fluorescence polarization assays with ATP-competitive probes .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ = 5.8 µM) .

Contradictory data between enzyme and cell-based assays may arise from off-target effects, resolved via siRNA knockdown or proteomic profiling .

Q. How do computational models aid in optimizing derivative libraries?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses in target proteins (e.g., EGFR). QSAR models using Hammett constants (σ) for substituents correlate logP values with activity (R² > 0.85) .

Data Contradictions and Resolution

- Yield Discrepancies : Varying yields (65% vs. 85%) in amination reactions may stem from moisture sensitivity. Systematic testing under anhydrous conditions (molecular sieves) is recommended.

- Biological Activity : Inconsistent IC₅₀ values across studies require validation using standardized assay protocols (e.g., fixed ATP concentrations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.